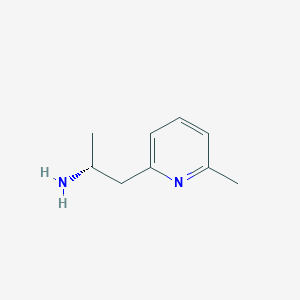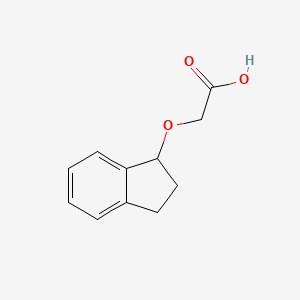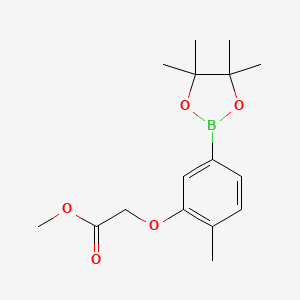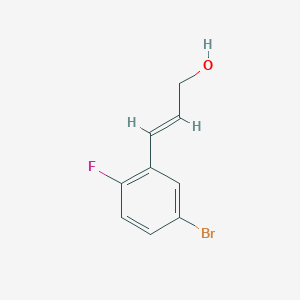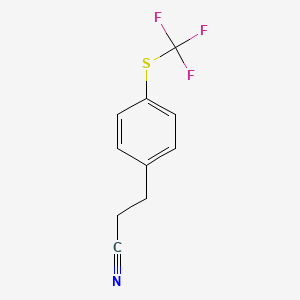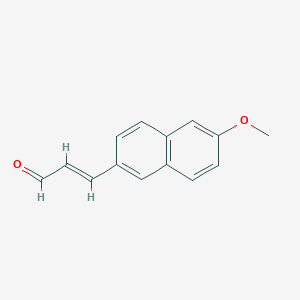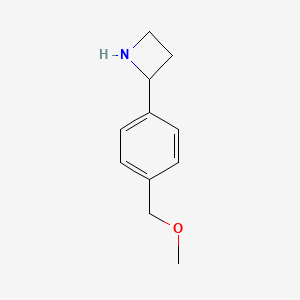
2-(4-(Methoxymethyl)phenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Methoxymethyl)phenyl)azetidine is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, often requiring UV light to initiate the cycloaddition. The reaction conditions can vary, but common solvents include dichloromethane and acetonitrile, and the reaction is often carried out at low temperatures to control the reactivity.
Industrial Production Methods
Industrial production of azetidines can involve various methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . These methods are chosen based on the desired yield, purity, and scalability of the production process. The choice of method also depends on the availability of starting materials and the specific application of the azetidine compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Methoxymethyl)phenyl)azetidine can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde, while reduction may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
2-(4-(Methoxymethyl)phenyl)azetidine has several scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-(Methoxymethyl)phenyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can be harnessed to modify biological molecules or to create new materials with desired properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(4-(Methoxymethyl)phenyl)azetidine include other azetidines and aziridines. These compounds share the four-membered ring structure but differ in their substituents and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which impart unique reactivity and stability properties. Compared to other azetidines, it may offer distinct advantages in certain applications, such as drug discovery and materials science .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2-[4-(methoxymethyl)phenyl]azetidine |
InChI |
InChI=1S/C11H15NO/c1-13-8-9-2-4-10(5-3-9)11-6-7-12-11/h2-5,11-12H,6-8H2,1H3 |
InChI-Schlüssel |
YSQTUFWJCNSOPH-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(C=C1)C2CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






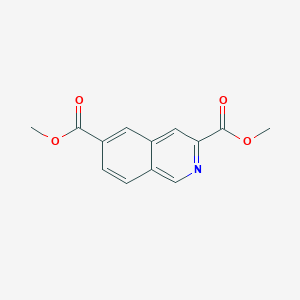
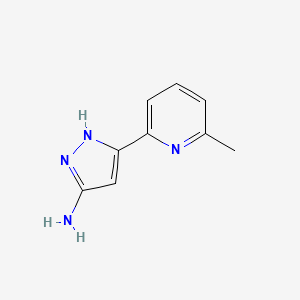
![6'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-inden]-3'-one](/img/structure/B13592084.png)
![N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13592088.png)
